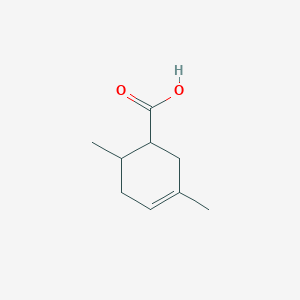
3,6-Dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at positions 3 and 6, and a carboxylic acid group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The subsequent functionalization of the cyclohexene ring introduces the carboxylic acid group and the methyl substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
3,6-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclohexene derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Similar structure but lacks the methyl groups at positions 3 and 6.
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: Similar structure with methyl groups at different positions.
Uniqueness
3,6-Dimethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other cyclohexene derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
93296-95-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3,7-8H,4-5H2,1-2H3,(H,10,11) |
InChI Key |
PLQAKWBDIMEZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CC1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















